N-(2,3-dihydro-1H-inden-1-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOXDDHYFFXMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307035 | |
| Record name | N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-91-0 | |
| Record name | NSC186239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N 2,3 Dihydro 1h Inden 1 Yl Acetamide and Its Derivatives
Foundational Synthetic Routes
The construction of N-(2,3-dihydro-1H-inden-1-yl)acetamide and its derivatives can be approached through two main pathways: the direct formation of the amide linkage onto a pre-existing indane amine core, or the synthesis and subsequent modification of the indene (B144670) ring system itself to introduce the necessary functionalities.
The creation of the amide bond is a cornerstone of organic synthesis, and several protocols are applicable for the acylation of 2,3-dihydro-1H-inden-1-amine and its isomers.
Direct amidation involves the reaction of a carboxylic acid with an amine, forming an amide bond with the elimination of water. While conceptually simple, this transformation typically requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com Such thermal conditions can be unsuitable for sensitive or highly functionalized substrates. mdpi.com
To circumvent these harsh conditions, modern catalytic methods have been developed. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080), can facilitate the direct amidation of unprotected amino acids under milder conditions. tcichemicals.com The proposed mechanism involves the formation of a cyclic intermediate between the borate ester and the amino acid, which is then susceptible to nucleophilic attack by an amine. tcichemicals.com While not specifically documented for 2,3-dihydro-1H-inden-1-amine, these catalytic approaches represent a potential pathway for its direct acylation with acetic acid.
Challenges in direct amidation include:
Salt Formation: The acid-base reaction between the carboxylic acid and the amine forms a stable salt that is often unreactive.
High Temperatures: Overcoming the energy barrier for water elimination from the salt often requires significant thermal energy.
Substrate Scope: The required conditions can limit the functional group tolerance of the reaction.
A more common and highly efficient strategy for amide bond formation involves the activation of the carboxylic acid component. This typically involves converting the carboxylic acid (acetic acid in this case) into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). These activated species readily react with amines like 2,3-dihydro-1H-inden-1-amine to form the desired amide.
A standard procedure involves the reaction of the amine with acetic anhydride in the presence of a base. The base, such as triethylamine (B128534) or pyridine, serves to neutralize the carboxylic acid byproduct generated during the reaction. nih.gov The reaction is often carried out in an inert solvent like dichloromethane (B109758) (DCM) or ethyl acetate. nih.gov The inclusion of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can further accelerate the reaction. nih.gov
| Reagent | Base | Solvent | Conditions | Yield |
| Acetic Anhydride | Triethylamine, DMAP | Dichloromethane (DCM) | Room Temperature, 2 hours | Good |
| Acetic Anhydride | Pyridine | Ethyl Acetate | Ambient Temperature, 16 hours | High |
| Acetyl Chloride | Base (e.g., TEA) | Aprotic Solvent (e.g., THF) | 0 °C to Room Temperature | Generally High |
This method is widely applicable and generally provides high yields of the N-acylated product under mild conditions. orientjchem.org
The synthesis of derivatives, such as N-(2,3-dihydro-1H-inden-5-yl)-2-chloroacetamide, is achieved by reacting the corresponding amine isomer with a different acylating agent, chloroacetyl chloride. This reaction follows the same principle as other acyl chloride-based amidations.
A facile, one-pot process has been developed for the synthesis of chloroacetamides from various aryl amines and chloroacetyl chloride. sphinxsai.comresearchgate.net The reaction is typically conducted in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, using a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.comresearchgate.net The use of DBU has been shown to provide excellent yields (75-95%) in relatively short reaction times (3-6 hours). sphinxsai.comresearchgate.net This methodology provides a direct route to chloroacetamide derivatives of the indane scaffold, which can serve as versatile intermediates for further synthetic transformations.
| Amine Substrate | Acylating Agent | Base | Solvent | Time | Yield |
| Aryl Amines | Chloroacetyl Chloride | DBU | THF | 3-6 h | 75-95% |
| Aryl Amines | Chloroacetyl Chloride | Triethylamine (TEA) | Dioxane | - | Variable |
| Aryl Amines | Chloroacetyl Chloride | K2CO3 | Benzene (B151609) | - | Variable |
Indene Ring System Modification Strategies
An alternative synthetic approach involves the construction of the indene ring system with the required functionalities already in place or introduced at a later stage. A key precursor for 2,3-dihydro-1H-inden-1-amine and its derivatives is 1-indanone (B140024).
The intramolecular Friedel-Crafts acylation is one of the most prevalent and powerful methods for preparing 1-indanones. nih.govorgsyn.org This reaction typically involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides. researchgate.net The direct dehydrative cyclization of the acid is considered environmentally preferable as it produces only water as a byproduct, though it can be more challenging than the cyclization of the more reactive acyl chloride. nih.gov
The reaction is promoted by a Lewis acid or a Brønsted acid catalyst. Historically, stoichiometric amounts of strong acids were required, posing challenges for product isolation and functional group compatibility. orgsyn.org Modern methodologies have focused on developing more efficient catalytic systems.
Several catalysts and conditions have been explored to improve the efficiency and environmental footprint of this transformation:
Superacid Catalysis: Improved methods utilize superacid-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov
Niobium Pentachloride (NbCl5): NbCl5 has been shown to act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a Lewis acid catalyst for the subsequent cyclization, allowing for a one-step synthesis of indanones under mild conditions. researchgate.net
Metal Triflates: Catalysts like terbium(III) triflate (Tb(OTf)3) have been used to efficiently catalyze the cyclization of 3-arylpropionic acids, including deactivated substrates, at high temperatures. researchgate.net
Non-Conventional Energy Sources: To align with green chemistry principles, non-conventional techniques such as microwave (MW) irradiation and high-intensity ultrasound (US) have been successfully employed to prepare 1-indanones, often leading to shorter reaction times and improved efficiency. nih.gov
| Precursor | Catalyst / Method | Conditions | Key Advantage |
| 3-Arylpropanoic Acid | Superacids | High Temperature | Direct cyclization |
| 3-Arylpropanoic Acid | Niobium Pentachloride (NbCl5) | Room Temperature | Mild, one-pot reaction |
| 3-Arylpropanoic Acid | Tb(OTf)3 | 250 °C | Effective for deactivated rings |
| 3-Arylpropanoic Acid | Microwaves (MW) / Ultrasound (US) | Varies | Reduced reaction time, "green" |
Once the 1-indanone precursor is synthesized, it can be converted to 1-aminoindan (B1206342) through various methods, such as reductive amination, which then becomes available for the amidation reactions described previously. researchgate.net
Regioselective Oxidation and Halogenation of Indene Moieties
The indene scaffold serves as a common precursor to the 2,3-dihydro-1H-inden-1-yl core. The reactivity of its carbon-carbon double bond allows for selective functionalization through oxidation and halogenation, which are pivotal steps in elaborating the molecular framework.
Regioselective Oxidation: The oxidation of the C1-C2 double bond of indene can be achieved with high regioselectivity and stereoselectivity. Asymmetric epoxidation, a key transformation, introduces a chiral center that can be carried through to the final product. The Jacobsen-Katsuki epoxidation is a notable method for this purpose. Using a chiral manganese-salen complex as a catalyst, indene can be converted to indene oxide with high yield and enantioselectivity. For instance, the epoxidation of indene using aqueous sodium hypochlorite (B82951) (NaOCl) in the presence of Jacobsen's catalyst and an axial ligand like 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P(3)NO) can yield indene oxide with 85-88% enantiomeric excess (ee). nih.gov The axial ligand enhances the reaction rate and stabilizes the catalyst. nih.gov
Another important oxidation reaction is dihydroxylation. While direct dihydroxylation of indene is less commonly detailed than epoxidation, methods developed for 1,3-dienes can be conceptually applied. Catalytic asymmetric dihydroxylation using osmium tetroxide (OsO₄) with a chiral ligand would be expected to produce the corresponding cis-diol. Biocatalytic methods, employing engineered dioxygenase enzymes, also offer a route to cis-dihydrodiols from aromatic precursors and represent a greener alternative for creating hydroxylated indane structures. rsc.org
Below is a table summarizing representative oxidation reactions on the indene moiety.
Table 1: Regioselective Oxidation of Indene| Reaction | Catalyst / Reagent | Product | Key Feature |
|---|---|---|---|
| Asymmetric Epoxidation | Chiral (salen)Mn complex, NaOCl, P(3)NO | Indene Oxide | High enantioselectivity (85-88% ee) |
| Dihydroxylation | OsO₄, Chiral Ligand (e.g., AD-mix-β) | Indane-1,2-diol | Stereospecific cis-dihydroxylation |
| Biocatalytic Dihydroxylation | Arene Dioxygenase Enzymes | cis-Dihydrodiol derivatives | Green chemistry approach |
Regioselective Halogenation: The introduction of halogen atoms onto the indene scaffold provides functional handles for subsequent cross-coupling reactions or nucleophilic substitutions. The use of N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) in solvents like hexafluoroisopropanol (HFIP) allows for mild and highly regioselective halogenation of arenes and heterocycles. nih.govnih.gov This method enhances the electrophilicity of the halogenating agent, enabling efficient reaction without the need for a strong Lewis acid catalyst. nih.gov For the indene system, electrophilic addition to the double bond is a primary pathway. For example, the addition of HCl to indene proceeds regioselectively to form 1-chloroindan, driven by the formation of the more stable benzylic carbocation intermediate. beilstein-journals.org
Reductive Transformations within the Dihydroindene Core
Reductive transformations are fundamental to the synthesis of this compound, primarily in converting the ketone functionality of 1-indanone into the amine of 1-aminoindan.
Reductive amination is the most direct and widely used method for this conversion. nih.govyoutube.com This one-pot reaction involves the condensation of 1-indanone with an amine source (such as ammonia (B1221849) or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the corresponding primary amine, 1-aminoindan. nih.gov The choice of reducing agent is critical to avoid the reduction of the starting ketone. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are highly effective because they selectively reduce the protonated imine intermediate over the ketone. researchgate.net The reaction is typically performed under weakly acidic conditions to facilitate imine formation. mdpi.com
Various catalysts have been developed to improve the efficiency and environmental friendliness of this transformation. For instance, cobalt-based catalysts have demonstrated high selectivity in the reductive amination of 1-indanone. nih.gov
Table 2: Reagents for Reductive Amination of 1-Indanone
| Reducing Agent | Amine Source | Typical Conditions | Key Feature |
|---|---|---|---|
| NaBH(OAc)₃ | NH₄OAc | Acetic acid, ClCH₂CH₂Cl | High functional group tolerance, non-toxic byproducts. researchgate.net |
| NaBH₃CN | NH₄OAc | Methanol, pH 6-7 | Selectively reduces iminium ion. researchgate.net |
| H₂ | NH₃ | Co-P catalyst, 100°C | Heterogeneous catalysis. nih.gov |
Beyond the synthesis of the amine, other reductive processes can be applied. For instance, a halogenated indanone, such as 3-bromoindan-1-one, can be used as a precursor where the bromine is later removed reductively if needed, or it can be displaced by a nucleophile before reduction of the ketone. wikipedia.org
Advanced Synthetic Protocols and Catalytic Applications
Modern organic synthesis relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The construction of this compound and its derivatives benefits significantly from such protocols.
Copper-Catalyzed Linkage Formation in Indene Derivatives
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are powerful tools for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. clockss.orgresearchgate.net These reactions are essential for synthesizing derivatives of the indane scaffold that would be difficult to access otherwise. For example, an aryl halide, such as 4-bromo-1-aminoindan, could be coupled with various nucleophiles.
Modern advancements have led to milder reaction conditions through the use of specific ligands that stabilize the copper catalyst. conicet.gov.ar Ligands such as diamines, N,O-bidentate ligands (e.g., α-benzoin oxime), and various amino acids can promote the coupling of aryl halides with a wide range of N-nucleophiles, including azoles and amines, often at lower temperatures than traditional Ullmann reactions. conicet.gov.arresearchgate.net Visible light-induced copper-catalyzed C-N cross-couplings have also emerged as a method for generating stereocenters with high enantioselectivity, which could be applied to suitable indane precursors.
Horner-Wadsworth-Emmons Reaction in Indenone Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with a strong preference for the (E)-isomer. This reaction is highly valuable in the synthesis of indenone precursors, which can then be reduced to the corresponding indanone.
An intramolecular HWE reaction provides a strategic approach to construct the five-membered ring of the indenone system. This process would typically involve a precursor molecule containing both a phosphonate (B1237965) group and a carbonyl group (an aldehyde or ketone) positioned to allow for cyclization. For example, a suitably substituted benzene derivative with a phosphonate-containing side chain and a benzaldehyde (B42025) moiety could undergo base-mediated intramolecular cyclization to yield an indenone. The use of specific bases and conditions, such as Masamune-Roush conditions (LiCl, DBU), can facilitate the cyclization of complex substrates.
Table 3: Key Aspects of the Horner-Wadsworth-Emmons Reaction
| Feature | Description |
|---|---|
| Reactants | Stabilized phosphonate carbanion + Aldehyde or Ketone. |
| Product | Predominantly (E)-alkene. |
| Byproduct | Water-soluble dialkylphosphate salt, easily removed. |
| Application | Intramolecular cyclization to form cyclic enones (e.g., indenones). |
Stereoselective Synthesis and Enantiomeric Resolution Techniques
This compound contains a stereocenter at the C1 position, making control of stereochemistry a critical aspect of its synthesis. Both the separation of enantiomers from a racemic mixture (resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis) are established approaches.
Enantiomeric Resolution: A common method for resolving racemic 1-aminoindan is through the formation of diastereomeric salts with a chiral acid. Optically pure chiral dicarboxylic acids like L(+)-aspartic acid, L(-)-malic acid, or (2R,3R)-tartaric acid are effective resolving agents. The two resulting diastereomeric salts exhibit different solubilities in a given solvent, such as methanol, allowing one to be selectively crystallized and separated. After separation, the pure enantiomer of 1-aminoindan is liberated by treatment with a base.
Stereoselective Synthesis: Asymmetric synthesis offers a more atom-economical approach by creating the desired enantiomer directly.
Dynamic Kinetic Resolution (DKR): This powerful technique combines the enzymatic resolution of a racemate with in situ racemization of the unwanted enantiomer. For 1-aminoindan, a lipase (B570770) such as Novozym 435 can selectively acylate one enantiomer. In the presence of a racemization catalyst (e.g., a palladium-based catalyst), the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the single acylated enantiomer.
Asymmetric Hydrogenation: An alternative strategy involves the asymmetric hydrogenation of a prochiral enamine or imine precursor derived from 1-indanone. Using a chiral catalyst, such as one based on rhodium or iridium, the hydrogen addition can be directed to one face of the molecule, producing 1-aminoindan with high enantiomeric excess.
Derivatization and Analogue Synthesis Approaches
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Derivatization can be achieved by modifying the aromatic ring, the aliphatic portion of the indane core, or the N-acetamide group.
Aromatic Ring Substitution: Standard electrophilic aromatic substitution reactions can be used to introduce substituents like halogens (Br, Cl) or nitro groups (NO₂) onto the benzene ring of the indane scaffold. These functionalized intermediates can then be carried through the synthetic sequence to the final acetamide (B32628).
Modification of the N-acetamide Group: The amide functionality can be readily modified. Instead of using acetic anhydride for the final acylation of 1-aminoindan, other acyl chlorides or anhydrides can be employed to generate a wide range of N-acyl derivatives. Furthermore, the amide nitrogen itself can be alkylated under appropriate basic conditions.
Use of Substituted Precursors: Beginning the synthesis with a substituted 1-indanone allows for the introduction of functionality at various positions on the dihydroindene core. For example, starting with 5-methoxy-1-indanone (B147253) would ultimately yield N-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide. Numerous methods exist for the synthesis of substituted 1-indanones, including intramolecular Friedel-Crafts reactions of substituted phenylpropionic acids. nih.gov
These derivatization strategies provide a versatile platform for creating a library of analogues for further scientific investigation.
Diversification at the Acetamide Nitrogen and Alkyl Chains
Modification of the acetamide nitrogen and the associated alkyl chain represents a direct approach to creating analogs of this compound. These strategies often involve standard N-alkylation or N-acylation reactions, leveraging the nucleophilicity of the amide nitrogen.
One documented approach involves the synthesis of N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. nih.gov In this multi-step synthesis, indan-1-one is first brominated to yield 3-bromoindan-1-one. This intermediate then undergoes a reaction with a primary amine, followed by acylation of the resulting secondary amine with acetic anhydride to afford the final N-substituted acetamide. nih.gov This method highlights a pathway to introduce cyclic alkyl substituents onto the acetamide nitrogen.
While direct N-alkylation of this compound is not extensively detailed in the available literature, general principles of amide alkylation can be applied. Typically, this involves the deprotonation of the amide N-H with a suitable base, followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to avoid competing side reactions.
Furthermore, the synthesis of various substituted acetamide derivatives often starts from a primary amine precursor, in this case, 1-aminoindane. Standard acylation procedures using different acid chlorides or anhydrides can be employed to introduce a variety of acyl groups, thereby modifying the "acetamide" portion of the molecule. This allows for the introduction of longer alkyl chains, branched chains, or chains containing other functional groups.
For instance, the synthesis of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives showcases the reaction of a primary amine with a carboxylic acid derivative to form the desired acetamide. mdpi.com Although the core is an indole, the synthetic principle of forming the acetamide linkage is transferable.
| Starting Material | Reagents | Product | Reference |
| Indan-1-one | 1. N-Bromosuccinimide, Dibenzoylperoxide2. Primary amine3. Acetic anhydride, DMAP, Triethylamine | N-Alkyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide | nih.gov |
| 1-Aminoindane | Acyl chloride or Anhydride | N-(2,3-dihydro-1H-inden-1-yl)alkanamide | General Method |
| 2-(Adamantan-1-yl)-1H-indole-3-glyoxylyl chloride | Primary amine | N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | mdpi.com |
Introduction of Heterocyclic Substituents onto the Acetamide or Indene Scaffolds
The incorporation of heterocyclic moieties is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. For this compound, heterocycles can be introduced at several positions, including the acetamide nitrogen, as part of the acyl group, or on the indene ring itself.
A notable example involves the synthesis of 2-[3/4-((6-substituted-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy]-N-(heteroaryl)acetamide derivatives. benthamdirect.com In this work, a phenoxy-acetic acid linker is attached to an indenone scaffold, and the carboxylic acid is then coupled with various heteroaryl amines to form the corresponding N-(heteroaryl)acetamides. benthamdirect.com This demonstrates a modular approach where the heterocyclic component is introduced in the final step.
Another complex derivative, N-(2,3-dihydro-1H-inden-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide, showcases the attachment of a spirocyclic heterocycle to the acetamide nitrogen. ontosight.ai The synthesis of such a molecule involves the preparation of the heterocyclic portion first, which is then linked to the N-(2,3-dihydro-1H-inden-5-yl)acetamide backbone. ontosight.ai
General synthetic routes for introducing heterocyclic substituents often involve coupling reactions. For instance, a halo-substituted indene or acetamide derivative could undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a heterocyclic boronic acid or amine, respectively.
| Strategy | Key Reaction | Resulting Structure | Reference |
| Coupling of a phenoxy-acetic acid indenone with a heteroaryl amine | Amide bond formation | N-(Heteroaryl)acetamide linked to an indenone scaffold | benthamdirect.com |
| Linking a pre-synthesized spiro-heterocycle | Amide bond formation | Spiro-heterocycle attached to the acetamide nitrogen of a dihydro-indenyl group | ontosight.ai |
| Cross-coupling reactions | Suzuki, Buchwald-Hartwig, etc. | Heterocycle directly attached to the indene ring or acetamide group | General Method |
Formation of Spirocyclic and Fused Ring Systems
Creating more rigid and three-dimensional structures through the formation of spirocyclic and fused ring systems is a sophisticated strategy for derivatization. These approaches often involve intramolecular reactions or cycloadditions starting from a suitably functionalized this compound precursor.
The synthesis of spiro-indane derivatives can be achieved through various methods. For example, the reaction of bindone (B167395) (a dimer of 1,3-indandione) with heterocyclic ketene (B1206846) aminals, promoted by an acid catalyst, has been shown to produce diverse spiro-imidazo pyridine-indene derivatives. nih.gov While not starting directly from this compound, this illustrates a strategy for constructing spiro systems onto an indane core.
Another approach involves the stereoselective dimerization of phthalaldehydes catalyzed by N-heterocyclic carbenes to synthesize polyhydroxylated spiro- or fused 1-indanones. beilstein-journals.org This highlights the use of modern catalytic methods to build complex indanone-containing ring systems.
The synthesis of fused ring systems can be accomplished through intramolecular cyclization reactions. For instance, a derivative of this compound bearing a reactive group on the acetamide chain and another on the indene ring could be designed to undergo cyclization to form a new fused ring. The synthesis of D-ring fused steroidal 1,2,3-triazoles, while on a different scaffold, demonstrates the principle of fusing a heterocyclic ring onto a pre-existing core. rsc.orgnih.gov
| System Type | Synthetic Approach | Example Product Class | Reference |
| Spirocyclic | Multi-component reaction of bindone and heterocyclic ketene aminals | Spiro-imidazo pyridine-indene derivatives | nih.gov |
| Spirocyclic/Fused | N-heterocyclic carbene-catalyzed dimerization of phthalaldehydes | Dihydroxyspiro[indane-2,1′-isobenzofuran]-3-ones and cis-trihydroxyindano[2,1-a]indan-5-ones | beilstein-journals.org |
| Fused | Intramolecular cyclization | Fused heterocyclic indane derivatives | General Principle |
| Fused | Cyclization onto a steroidal core | D-ring fused steroidal heterocycles | rsc.orgnih.gov |
Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives
The replacement of the acetamide group with a urea or thiourea moiety is a common bioisosteric substitution strategy. The synthesis of these derivatives typically starts from the corresponding amine, 1-aminoindane.
The general synthesis of ureas involves the reaction of an amine with an isocyanate. Alternatively, two amines can be coupled using a phosgene (B1210022) equivalent such as carbonyldiimidazole (CDI). nih.gov For the synthesis of N-(2,3-dihydro-1H-inden-1-yl)urea derivatives, 1-aminoindane would be reacted with an appropriate isocyanate or with CDI followed by another amine. A multi-step synthesis of a urea derivative of a hexahydro-s-indacen-4-amine, a related fused indane system, has been reported, showcasing a viable synthetic route. researchgate.net
Thiourea derivatives are synthesized in a similar fashion, typically by reacting an amine with an isothiocyanate. The reaction of 1-naphthyl isothiocyanate with various phenylenediamines to produce thiourea derivatives has been described, illustrating the general applicability of this method. analis.com.my Therefore, reacting 1-aminoindane with a suitable isothiocyanate would yield the corresponding N-(2,3-dihydro-1H-inden-1-yl)thiourea derivative.
| Derivative | General Synthetic Method | Key Reagents | Reference |
| Urea | Reaction of an amine with an isocyanate | 1-Aminoindane, R-NCO | General Method |
| Urea | Coupling of two amines with a phosgene equivalent | 1-Aminoindane, R-NH2, Carbonyldiimidazole | nih.gov |
| Thiourea | Reaction of an amine with an isothiocyanate | 1-Aminoindane, R-NCS | analis.com.my |
| Urea | Multi-step synthesis involving a sulfonylurea formation | Hexahydro-s-indacen-4-amine, Furan-2-sulfonyl chloride, Phenyl chloroformate, 1-hydroxy-1-methylethyl-substituted amine | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR for Chemical Environment and Connectivity Elucidation
Proton (¹H) NMR spectroscopy of N-(2,3-dihydro-1H-inden-1-yl)acetamide reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the indan ring typically appear in the downfield region (around 7.1-7.3 ppm), reflecting the deshielding effect of the benzene (B151609) ring current. The aliphatic protons of the five-membered ring show more complex splitting patterns due to their diastereotopic nature and spin-spin coupling.
The methine proton at the C1 position, being adjacent to the nitrogen atom and the aromatic ring, is expected to resonate at a distinct chemical shift. The methylene protons at C2 and C3 positions would present as complex multiplets due to coupling with each other and with the C1 proton. The amide proton (N-H) signal is often observed as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The acetyl methyl protons (CH₃) characteristically appear as a sharp singlet in the upfield region of the spectrum.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-1' | 4.36 | Triplet |
| H-2' | 2.13, 2.50 | Multiplets |
| H-3' | 2.98, 3.08 | Multiplets |
| Aromatic H | 7.14 - 7.39 | Multiplet |
Carbon-13 (¹³C) NMR for Carbon Skeleton Delineation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic carbons of the indan system are observed in the downfield region (typically 120-145 ppm). The carbonyl carbon of the acetamide (B32628) group is also found significantly downfield (around 170 ppm) due to the strong deshielding effect of the oxygen atom.
The aliphatic carbons (C1, C2, and C3) of the indan moiety and the methyl carbon of the acetyl group resonate in the upfield region of the spectrum. The chemical shift of the C1 carbon is influenced by the attached nitrogen atom.
Fluorine-19 (¹⁹F) NMR for Fluorinated Derivatives
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorinated organic molecules. For hypothetical fluorinated derivatives of this compound, ¹⁹F NMR would be instrumental. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range, which minimizes signal overlap. This technique would allow for the precise determination of the location and number of fluorine atoms within the molecule, as well as provide insights into conformational and electronic effects arising from fluorination. However, no specific research findings on fluorinated derivatives of this compound were identified.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in complex molecules.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the C1 proton and the C2 protons, and between the C2 and C3 protons, confirming the structure of the aliphatic ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting different fragments of the molecule, for instance, showing correlations from the amide proton to the carbonyl carbon and the C1 carbon, or from the aromatic protons to the quaternary carbons of the indan ring system.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy probes the vibrational modes of molecules and is an excellent tool for identifying functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group (Amide I band) would be expected around 1650 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a distinct band in the region of 3300 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs around 1550 cm⁻¹.
The spectrum would also show absorptions for C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ and CH groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. This combination of bands provides a unique "molecular fingerprint" for the compound.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Specific mass spectrometry data, including molecular weight confirmation and fragmentation patterns for this compound, have not been reported in available scientific papers or databases. Mass spectrometry is a crucial technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pathways under ionization. Without this data, a discussion of its mass spectrometric behavior is not possible.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
There are no published single-crystal X-ray diffraction studies for this compound. This powerful analytical method provides the most definitive information about the solid-state structure of a crystalline compound.
Elucidation of Molecular Geometry and Conformational Preferences
Without crystallographic data, a detailed and experimentally verified description of the molecular geometry, including bond lengths, bond angles, and conformational preferences of this compound, cannot be provided.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π–π stacking)
An analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, is entirely dependent on the availability of single-crystal X-ray diffraction data. As this information is not available, this subsection cannot be developed.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which dictate its structure, stability, and chemical behavior.
Density Functional Theory (DFT) Applications for Optimized Geometry and Vibrational FrequenciesDensity Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. A key application is geometry optimization, which identifies the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest energy.
Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Comparing theoretical vibrational spectra with experimental data helps to confirm the molecular structure and provides a detailed assignment of specific vibrational modes to corresponding bonds or functional groups within the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity DescriptorsFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. um.edu.my A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. um.edu.my From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below.
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -(I+A)/2) | Measures the propensity of a species to accept electrons. |
Molecular Electrostatic Potential (MEP) Mapping for Charge DistributionA Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values.
Typically, red or yellow regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack (attack by electron-seeking species). Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack (attack by nucleus-seeking species). Green areas are neutral. The MEP map is invaluable for predicting how a molecule will interact with other molecules, ions, or receptors. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding CharacteristicsThe Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ).researchgate.netresearchgate.netThis analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms.
The properties of the electron density at the BCP, such as its magnitude and its Laplacian (∇²ρ), reveal the nature of the chemical bond. fishersci.at For instance, a negative Laplacian is characteristic of a covalent bond (shared interaction), where electron density is concentrated between the nuclei. A positive Laplacian is typical of an ionic bond or other closed-shell interactions, where electron density is depleted in the internuclear region. fishersci.at
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. The primary goal is to model the interaction between the ligand and the active site of the protein, predicting the binding mode and affinity.
The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the strength of the interaction for each conformation. A higher (more negative) docking score generally indicates a more favorable binding interaction. This method is crucial in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates that can effectively bind to a specific biological target.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of proteins and ligands over time. These simulations are essential for understanding the stability of ligand-protein complexes and the intricate details of their interactions.
MD simulations can be used to study the conformational landscape of N-(2,3-dihydro-1H-inden-1-yl)acetamide both in isolation and when complexed with a biological target. Such simulations track the atomic movements over time, revealing the stability of the binding pose predicted by docking studies and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that persist throughout the simulation. Computational studies on other acetamide (B32628) derivatives have used MD simulations to confirm the stability of docking poses and to analyze the dynamic behavior of the ligand-receptor complex researchgate.net.
Binding Pose MetaDynamics (BPMD) is an advanced simulation technique used to explore the free energy landscape of ligand-protein binding. It can help identify the most stable binding poses and calculate the relative free energies between different conformations. This method provides a more comprehensive understanding of the binding process than standard MD simulations. Although no BPMD studies have been specifically reported for this compound, this cutting-edge technique represents a powerful tool for investigating its interaction landscapes with various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized molecules.
For a series of compounds related to this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. Both 2D and 3D-QSAR models have been successfully developed for various acetamide derivatives, such as those targeting the influenza A virus, to identify the key structural features that govern their inhibitory potency bohrium.comsemanticscholar.orgsemanticscholar.org. A similar approach for inden-yl-acetamide derivatives could guide the design of new analogues with enhanced activity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(3-(carbamoylamino) phenyl) acetamide |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide |
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of a compound typically involves the generation of a dataset of molecules with known activities, the calculation of molecular descriptors, and the application of statistical methods to build a model that can predict the activity of new, untested compounds. For this compound, there is a lack of published research detailing any such efforts. Consequently, there are no established computational models to forecast its potential therapeutic effects or toxicological properties.
Correlation of In Silico and In Vitro Activity Data
The validation of computational models relies heavily on the correlation between in silico predictions and in vitro experimental results. This crucial step ensures the reliability and predictive power of the computational approach. As there are no published in silico studies on this compound, there is a corresponding absence of any reported correlation with in vitro data. The scientific community has not yet undertaken the necessary research to bridge the computational and experimental realms for this specific compound.
While computational studies have been conducted on other acetamide derivatives and compounds containing the indane scaffold, the unique structural and electronic properties of this compound necessitate specific investigation. The absence of such research highlights a potential area for future exploration in the field of computational chemistry and drug design.
In Vitro Biological Activity Investigations Non Clinical Research
Antimicrobial Activity Studies
No studies were identified that investigated the antimicrobial activity of N-(2,3-dihydro-1H-inden-1-yl)acetamide.
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations
There is no available data on the antibacterial spectrum of this compound or its minimum inhibitory concentrations (MICs) against key bacterial pathogens such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), or Enterococcus spp.
Antifungal Efficacy against Pathogenic Yeasts
Research on the antifungal efficacy of this compound against pathogenic yeasts, including Candida albicans and Candida krusei, has not been reported in the scientific literature.
Biofilm Formation Inhibition Assays
There is no information available from biofilm formation inhibition assays for this compound.
Antiviral Activity Research
No published research was found detailing any antiviral activities of this compound.
Evaluation of Antiviral Efficacy
There are no studies evaluating the antiviral efficacy of this compound against any viruses, including the West Nile Virus.
Studies on Mechanism of Antiviral Action
Due to the lack of evidence for any antiviral activity, no studies on the mechanism of antiviral action, such as the inhibition of the viral entry stage, have been conducted for this compound.
Anticancer and Cytotoxic Potential
The exploration of this compound and related structures has revealed significant potential in the realm of oncology, particularly concerning their cytotoxic effects on various human cancer cell lines and the underlying cellular mechanisms of action.
Cytotoxic Effects on Human Cancer Cell Lines (e.g., leukemia, MCF7, A549, HeLa)
While specific cytotoxic data for this compound is not extensively documented in publicly available research, studies on structurally similar acetamide (B32628) derivatives have demonstrated notable cytotoxic activity against a range of human cancer cell lines.
For instance, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines. mdpi.com Many of these compounds exhibited moderate to potent anti-proliferative effects. mdpi.com One of the most active compounds, 5r, displayed an IC50 value of 10.56 ± 1.14 μΜ against HepG2 cells. mdpi.com
Another study on 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives screened for cytotoxicity against MCF7, A549 (lung cancer), and HeLa cells found that the substitution pattern on the N-phenyl ring significantly influenced the cytotoxic activity. scispace.com Specifically, ortho-substituted compounds were more effective against MCF7 cells compared to A549 and HeLa cells. scispace.com The compound 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide was identified as the most active against all tested cell lines. scispace.com
These findings underscore the potential of the acetamide scaffold, shared by this compound, as a basis for the development of novel cytotoxic agents. The data from these related compounds are summarized in the table below.
Cytotoxic Activity of Structurally Related Acetamide Derivatives
| Compound Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (Compound 5r) | HepG2 | 10.56 ± 1.14 μΜ | mdpi.com |
| 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives | MCF7, A549, HeLa | Varies with substitution | scispace.com |
Investigation of Cellular Mechanisms of Action (e.g., apoptosis induction, cell cycle arrest)
The anticancer activity of acetamide derivatives is often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.
Research on the N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivative, compound 5r, in HepG2 liver cancer cells provided evidence of apoptosis induction. mdpi.com The study showed that this compound led to a time- and dose-dependent cleavage of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and apoptosis. mdpi.com Furthermore, compound 5r was found to increase the activity of caspase-3 and caspase-8, which are critical executioner and initiator caspases in the apoptotic cascade, respectively. mdpi.com The minimal effect on caspase-9 activity suggests that the induced apoptosis is primarily mediated through the extrinsic (caspase-8-dependent) pathway. mdpi.com
Studies on other classes of compounds have also highlighted the importance of apoptosis and cell cycle arrest in anticancer therapy. For example, some novel therapeutics are designed to directly target and inhibit anti-apoptotic proteins or enhance the function of pro-apoptotic molecules. nih.gov The ability of a compound to arrest the cell cycle at specific checkpoints, such as G1 or G2/M, prevents cancer cells from proliferating and can trigger apoptosis. nih.govfrontiersin.orgmdpi.com While direct evidence for this compound is pending, the mechanisms observed for structurally related acetamides suggest that its potential anticancer effects may also involve the induction of apoptosis and cell cycle disruption.
Antioxidant Properties and Free Radical Scavenging Activity
The antioxidant potential of chemical compounds is a significant area of non-clinical research, as oxidative stress is implicated in the pathogenesis of numerous diseases.
In Vitro Assays for Scavenging Free Radicals (e.g., DPPH, NO, H2O2)
Various in vitro assays are employed to determine the free radical scavenging ability of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. rsc.orgmdpi.commdpi.com A color change from violet to yellow, measured spectrophotometrically, indicates the scavenging capacity. mdpi.com
Studies on different acetamide derivatives have demonstrated their potential as antioxidants. For instance, a study on flavonoid acetamide derivatives showed that while their antioxidant activity, as measured by the DPPH assay, was lower than the parent flavonoids, they still possessed scavenging capabilities. rsc.org Another investigation into various acetamide derivatives revealed their capacity to scavenge ABTS radicals and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. mdpi.comnih.govresearchgate.net
In Vitro Antioxidant Activity of Acetamide Derivatives
| Assay | Principle | General Findings for Acetamide Derivatives | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom or electron to the DPPH radical. | Some derivatives exhibit scavenging activity. | rsc.orgmdpi.com |
| Nitric Oxide (NO) Scavenging | Evaluates the ability to inhibit the production of nitric oxide, a reactive nitrogen species. | Certain acetamide derivatives can reduce NO production in cellular models. | nih.govresearchgate.net |
| Hydrogen Peroxide (H2O2) Scavenging | Assesses the compound's ability to neutralize hydrogen peroxide, a precursor to more reactive oxygen species. | Generally included in the broader assessment of reactive oxygen species (ROS) scavenging. | researchgate.net |
Correlation with Molecular Conformation and Electronic Properties
The antioxidant activity of a molecule is intrinsically linked to its chemical structure, including its molecular conformation and electronic properties. The ease with which a compound can donate a hydrogen atom or an electron is a key determinant of its radical scavenging ability.
For phenolic compounds, which are well-known antioxidants, the bond dissociation energy of the phenolic hydroxyl group is a critical factor. scielo.br Electron-donating groups on the aromatic ring can lower this energy, thereby enhancing antioxidant activity. scielo.br In the case of acetamide derivatives, the presence of amide and other functional groups can influence the electronic distribution within the molecule.
Theoretical calculations, such as those using Density Functional Theory (DFT), can provide insights into properties like single electron transfer (SET) and hydrogen atom transfer (HAT) capabilities. scielo.br Lower SET values are indicative of a greater ease of electron donation and, consequently, better scavenger capacity. scielo.br For example, it has been observed that an acetamide group at the para position of a phenolic ring can decrease the SET and HAT values, leading to improved scavenger activity. scielo.br The spatial arrangement of atoms, or molecular conformation, also plays a crucial role as it can affect the accessibility of the active sites for radical attack and the stability of the resulting radical species. The planarity of the molecule can influence electron delocalization, which in turn can stabilize the radical form of the antioxidant.
Anti-inflammatory and Analgesic Activity Investigations
The potential of acetamide derivatives to alleviate inflammation and pain has been another focus of in vitro and in vivo non-clinical research.
Several studies have reported the anti-inflammatory and analgesic properties of various acetamide-containing compounds. nih.govscilit.comresearchgate.net For example, N-(2-hydroxyphenyl) acetamide has been shown to possess promising anti-arthritic properties by reducing pro-inflammatory cytokines such as IL-1β and TNF-α, and modulating oxidative stress markers in an animal model of arthritis. nih.gov
The mechanisms underlying the anti-inflammatory effects of such compounds are often multifaceted. They can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and the modulation of inflammatory mediators. archivepp.com Similarly, the analgesic effects can be mediated through both peripheral and central mechanisms. nih.govresearchgate.net
While direct experimental data for this compound is limited, the established anti-inflammatory and analgesic activities of other acetamide derivatives suggest that this compound may also possess similar properties. Further investigation is warranted to elucidate its specific mechanisms of action and therapeutic potential in these areas.
Enzyme and Receptor Interaction Studies in Vitro/non Clinical
Enzymatic Assays for Inhibition Profiling
The immunoproteasome (iP) is a specialized form of the proteasome that plays a critical role in the immune system. mdpi.com In inflammatory conditions, the standard catalytic subunits of the proteasome (β1c, β2c, and β5c) are replaced by the immunosubunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7). mdpi.com Upregulation of the immunoproteasome is associated with various diseases, including neuroinflammation and autoimmune disorders, making it a significant therapeutic target. mdpi.commdpi.com Inhibition of its catalytic subunits, particularly β1i and β5i, has been a focus of drug development to attenuate inflammatory responses. nih.govnih.gov
Selective inhibitors targeting the β5i subunit have demonstrated therapeutic benefits in animal models of autoimmune diseases like rheumatoid arthritis. nih.gov For instance, the β5i-selective inhibitor ONX 0914 has been shown to reduce the production of pro-inflammatory cytokines. mdpi.comnih.gov Similarly, targeting the β1i subunit has also shown promise in disease models. nih.gov The development of compounds that can selectively inhibit these immunosubunits over their constitutive counterparts is a key strategy to minimize off-target effects and toxicity. nih.govnih.gov
Table 1: Examples of Selective Immunoproteasome Inhibitors and their Targets
| Compound | Target Subunit(s) | Inhibitor Type | Therapeutic Potential |
|---|---|---|---|
| ONX 0914 (PR-957) | β5i | Selective | Autoimmune and inflammatory diseases nih.govalzdiscovery.org |
| UK-101 | β1i | Selective | Inflammatory conditions nih.gov |
| KZR-616 | Immunoproteasome | Selective | Autoimmune diseases (in clinical development) alzdiscovery.org |
Parasite lactate dehydrogenase (pLDH) is a critical enzyme for anaerobic glycolysis in malaria parasites, such as Plasmodium falciparum. nih.govplos.org As the parasite heavily relies on this metabolic pathway for energy, pLDH has been identified as a promising target for the development of new antimalarial drugs. plos.orgresearchgate.net The structure of pLDH has unique features compared to human lactate dehydrogenase isoforms, which allows for the design of selective inhibitors. nih.gov
Inhibition of pLDH disrupts the parasite's ability to generate ATP, ultimately leading to its death. plos.org Research has focused on identifying compounds that can selectively bind to the active site of pLDH, often competing with the natural cofactor NADH. nih.govnih.gov Various classes of compounds, including derivatives of the natural product gossypol, have been investigated for their inhibitory activity against pLDH. nih.gov
There is no specific data available in the reviewed literature detailing the direct inhibition of parasite lactate dehydrogenase by N-(2,3-dihydro-1H-inden-1-yl)acetamide. However, the search for novel pLDH inhibitors is an active area of research, with computational methods like molecular docking being used to screen for potential drug candidates. researchgate.net
Table 2: Examples of pLDH Inhibitors and their Characteristics
| Inhibitor Class/Compound | Mechanism of Action | Selectivity |
|---|---|---|
| Gossypol Derivatives | Competitive with NADH nih.gov | Selective for pLDH over human LDH isoforms nih.gov |
| Substituted Dihydroxynaphthoic Acids | Competitive with NADH nih.gov | Selectivity depends on substitution patterns nih.gov |
| Atorvastatin | Inhibits parasite growth in vitro plos.orgresearchgate.net | Identified through docking studies researchgate.net |
| Posaconazole | Inhibits parasite growth in vitro plos.orgresearchgate.net | Identified through docking studies researchgate.net |
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), along with monoamine oxidases (MAO-A and MAO-B), are important enzymes in the central nervous system. nih.gov Inhibitors of these enzymes are used in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net Specifically, AChE inhibitors increase the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease. nih.govnih.gov MAO-B inhibitors prevent the breakdown of dopamine, a strategy used in Parkinson's disease treatment. nih.gov
The acetamide (B32628) functional group is present in the chemical structure of several known MAO inhibitors, such as safinamide and milacemide. researchgate.net This has prompted the synthesis and evaluation of various acetamide derivatives for their potential to inhibit MAO and cholinesterases. researchgate.netnih.gov For instance, some 2-phenoxyacetamide derivatives have been synthesized and evaluated for their MAO inhibitory activity. researchgate.net
A related compound, Indantadol, which has an indanyl group similar to this compound, is known to be a nonselective MAO inhibitor. While direct studies on this compound for cholinesterase inhibition were not found, the broader class of acetamide derivatives has shown activity against these targets. nih.govnih.gov
Table 3: Examples of Acetamide-Containing Enzyme Inhibitors
| Compound/Derivative Class | Target Enzyme(s) | Relevance |
|---|---|---|
| Safinamide | MAO-B researchgate.net | Used in Parkinson's disease treatment. researchgate.net |
| Milacemide | MAO researchgate.net | A known MAO inhibitor. researchgate.net |
| 2-Phenoxyacetamide Derivatives | MAO-A and MAO-B researchgate.net | Synthesized and evaluated for MAO inhibition. researchgate.net |
| Substituted Acetamide Derivatives | Butyrylcholinesterase (BChE) nih.gov | Designed as potential treatments for Alzheimer's disease. nih.gov |
Histone acetyltransferases (HATs) are enzymes that play a crucial role in epigenetic regulation by catalyzing the acetylation of histone proteins. nih.govnih.gov This process is fundamental to controlling gene expression. nih.gov The p300/CBP family of HATs are key transcriptional co-activators involved in numerous cellular processes, and their dysregulation is implicated in diseases like cancer. nih.govastx.com Consequently, inhibitors of the p300/CBP HAT domain are being developed as potential therapeutics. nih.govnih.gov
The search for potent and selective p300/CBP inhibitors has led to the discovery of various small molecules. nih.govmedchemexpress.com For example, A-485 is a potent and selective catalytic inhibitor of p300/CBP. nih.gov Natural products have also been a source of HAT inhibitors, with compounds like curcumin and anacardic acid showing inhibitory activity against p300. medchemexpress.comresearchgate.net
While there is no specific information on the inhibition of the p300 HAT domain by this compound, a spiro[imidazolidine-4,1'-[1H]indene]-1-acetamide derivative has been identified as a p300w inhibitor, indicating that the indene (B144670) scaffold can be incorporated into molecules targeting this enzyme. bio-techne.com
Table 4: Examples of p300/CBP HAT Inhibitors
| Compound | Type | Potency (IC50/Ki) |
|---|---|---|
| A-485 | Selective p300/CBP inhibitor nih.gov | IC50 = 9.8 nM (p300), 2.6 nM (CBP) nih.gov |
| C646 | Selective p300 inhibitor medchemexpress.com | Ki = 400 nM medchemexpress.com |
| Anacardic Acid | Natural product HAT inhibitor medchemexpress.com | IC50 = ~8.5 µM (p300) medchemexpress.com |
| Curcumin | Natural product p300/CBP inhibitor medchemexpress.com | Acts as a p300/CBP-specific acetyltransferase inhibitor. medchemexpress.com |
Dual-target inhibitors are an emerging strategy in drug discovery, aiming to modulate multiple targets with a single molecule to achieve enhanced therapeutic effects. mdpi.comnih.gov Histone deacetylases (HDACs) are enzymes that counterbalance the action of HATs and are also important targets in cancer and other diseases. nih.govmdpi.com Autotaxin (ATX) is an enzyme involved in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in cancer and inflammation.
The concept of dual ATX/HDAC inhibition is a novel approach. While the search results did not provide direct evidence of this compound as a dual ATX/HDAC inhibitor, the development of bifunctional molecules targeting HDACs in combination with other proteins is an active area of research. mdpi.com These dual inhibitors are often designed by fusing pharmacophores of known inhibitors for each target. mdpi.comnih.gov
For example, dual inhibitors targeting HDACs and other cancer-related proteins like NAMPT have been successfully developed. nih.gov This strategy aims to simultaneously affect different pathological pathways, such as cancer metabolism and epigenetics. nih.gov
Table 5: Examples of Dual-Target Inhibition Strategies Involving HDACs
| Dual Target Combination | Rationale | Example Compound Class |
|---|---|---|
| HDAC / NAMPT | Simultaneously target cancer epigenetics and metabolism. nih.gov | Thiazolocarboxamide derivatives nih.gov |
| HDAC / Tubulin | Synergistic antitumor activity. mdpi.com | Colchicine-hydroxamic acid hybrids mdpi.com |
| HDAC / Kinases | Simultaneous blockade of multiple signaling pathways. mdpi.com | Pharmacophore fusion approach mdpi.com |
Ion Channel Modulation Studies
Ion channels are crucial for a wide range of physiological processes, and their modulation is a key mechanism of action for many drugs. nih.gov The transient receptor potential (TRP) channel superfamily, for instance, is involved in sensory processes like pain and temperature sensation. nih.gov
A patent application discloses a series of N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds as inhibitors of the TRPA1 ion channel for the potential treatment of pain and pruritus. nih.gov This indicates that acetamide-containing structures can be designed to modulate ion channel activity.
Furthermore, other patents describe azacyclic compounds, including some with an indanyl-acetamide moiety, that are designed to affect monoamine receptors, which can be linked to ion channel function. google.com Another patent relates to indole derivatives for modulating gated ion channels to treat various disorders. google.com
While direct studies on the effect of this compound on specific ion channels were not identified in the search results, the existing literature suggests that structurally related compounds are being investigated for their ion channel modulating properties.
SLACK Potassium Channel (KCNT1) Inhibition and Selectivity Profiling
No studies describing the inhibitory activity or selectivity profile of this compound against the SLACK (KCNT1) potassium channel were identified.
Direct Receptor Binding Affinity Studies
No data on the binding affinity or dissociation constants (Ki) for this compound with any biological target are available in the reviewed literature.
No crystallographic or computational modeling studies were found that analyze the intermolecular binding interactions of this compound with any enzyme or receptor.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Exploration of Structural Modifications and Their Impact on Biological Activity
The biological activity of a molecule is intricately linked to its three-dimensional structure and chemical properties. By systematically modifying different parts of the N-(2,3-dihydro-1H-inden-1-yl)acetamide scaffold, researchers can probe the structural requirements for optimal interaction with a biological target.
The indene (B144670) ring is a key structural component, providing a rigid, hydrophobic scaffold. Modifications to this bicyclic system can significantly alter a compound's pharmacological properties. The indane pharmacophore is present in various bioactive molecules, highlighting its importance in drug design. researchgate.net Research on related 1-indanone (B140024) derivatives has shown that introducing substituents onto the aromatic portion of the ring system can modulate activity. For instance, the addition of electron-withdrawing groups, such as halogens, can influence the electronic distribution of the ring and thereby affect target binding affinity. beilstein-journals.org Similarly, the placement of methoxy groups on the indanone ring has been a key step in the synthesis of derivatives with cytotoxic and anticancer activity. beilstein-journals.org
| Modification Site | Substituent Type | Potential Impact on Biological Activity |
| Aromatic Ring (Positions 4, 5, 6, 7) | Electron-withdrawing (e.g., -Cl, -NO₂) | Alters electronic properties, potentially enhancing binding affinity. |
| Aromatic Ring (Positions 4, 5, 6, 7) | Electron-donating (e.g., -OCH₃, -CH₃) | Can increase metabolic susceptibility or alter binding mode. |
| Aliphatic Ring (Positions 2, 3) | Oxo group (C=O) at C3 | Changes the planarity and electronic nature of the ring, influencing target interaction. researchgate.net |
| Aliphatic Ring (Positions 2, 3) | Alkyl or other bulky groups | May introduce steric hindrance or provide additional hydrophobic contacts. |
The acetamide (B32628) group (-NHCOCH₃) is a critical functional moiety that can participate in key interactions with biological targets. The acetamide functional group is amenable to prodrug design and is important in the development of various inhibitors, including those for cyclooxygenase-II (COX-II). archivepp.com Studies on various acetamide-containing compounds demonstrate that this group is often essential for biological activity.
Modifications to the acetamide moiety can have profound effects:
N-Substitution: Replacing the hydrogen on the amide nitrogen with alkyl or aryl groups can alter the molecule's lipophilicity and steric profile. For example, the analog N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide introduces a bulky, hydrophobic cyclopentyl group on the nitrogen, which would significantly change its interaction with target proteins compared to the parent compound. researchgate.nettudublin.ie
Acetyl Group Substitution: Replacing the methyl group of the acetamide with larger or more complex substituents can probe the size and nature of the binding pocket. For instance, creating derivatives with longer alkyl chains or aromatic rings can introduce new hydrophobic or π-stacking interactions.
| Modification | Example Substituent | Potential Effect | Reference |
| N-Alkylation | Cyclopentyl | Increases lipophilicity; may enhance binding in a hydrophobic pocket. | researchgate.nettudublin.ie |
| N-Arylation | Phenyl | Introduces potential for aromatic stacking interactions. | researchgate.net |
| Acetyl Group Modification | Chloro-substitution (e.g., -NHCOCHCl₂) | Alters electronic character and reactivity; may act as a pharmacophore for certain enzyme inhibitors. | researchgate.net |
The this compound molecule is chiral, with a stereocenter at the C1 position of the indene ring. This means it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). The three-dimensional arrangement of atoms is crucial for drug-receptor interactions, as biological targets are themselves chiral. nih.gov
The two enantiomers of a chiral drug can exhibit significant differences in their biological activity. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. nih.gov Therefore, the stereochemistry at the C1 position is a critical determinant of the potency and selectivity of this compound. The differential interaction of each enantiomer with its target is due to the specific three-dimensional fit required for binding, much like a key fitting into a lock. nih.gov The use of a single, more active enantiomer can lead to a better therapeutic profile and simpler pharmacokinetics. nih.gov
Research Frontiers and Future Perspectives for N 2,3 Dihydro 1h Inden 1 Yl Acetamide
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity
The future of N-(2,3-dihydro-1H-inden-1-yl)acetamide research lies in the rational design of new analogues with improved potency and target specificity. biosolveit.de This process involves a cyclical approach of designing, synthesizing, and testing new molecules to build a comprehensive understanding of their structure-activity relationships (SAR). nih.govebi.ac.uk The goal is to modify the parent compound to enhance its interaction with biological targets while minimizing off-target effects. biosolveit.de
Synthetic strategies are evolving to allow for more precise modifications of the indenyl acetamide (B32628) scaffold. nih.gov Techniques such as aldol-type condensation reactions have proven efficient for creating a variety of indene-based molecules. nih.gov Future efforts will likely focus on developing diverse synthetic routes that allow for the introduction of a wide range of functional groups at various positions on both the indane ring and the acetamide side chain. researchgate.netnih.gov
Table 1: Proposed Analogues of this compound and Rationale for Synthesis
| Modification Site | Proposed Functional Group | Rationale |
| Indane Ring (Aromatic part) | Halogens (F, Cl, Br) | Modulate electronic properties and metabolic stability. |
| Indane Ring (Aliphatic part) | Hydroxyl (-OH), Alkoxy (-OR) | Introduce hydrogen bonding capabilities to enhance target binding. |
| Acetamide Nitrogen | Alkyl, Cycloalkyl groups | Alter lipophilicity and steric profile to improve potency and selectivity. researchgate.netnih.gov |
| Acetyl Group | Alternative acyl groups | Explore the impact of chain length and branching on biological activity. |
By systematically synthesizing and evaluating these new analogues, researchers can build detailed SAR models to guide the development of next-generation compounds with optimized therapeutic profiles. nih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
Understanding the precise mechanism of action of this compound is crucial for its development. Modern drug discovery is increasingly relying on the integration of multiple "omics" data sets, including genomics, proteomics, and metabolomics, to build a holistic picture of a compound's biological effects. mdpi.com This integrated multi-omics approach can reveal complex causal relationships that are often missed by single-omics analyses. mdpi.com
Future research will likely employ high-throughput technologies to generate comprehensive data on how this compound and its analogues affect cellular systems. biorxiv.org For instance, proteomics can identify the specific proteins that the compound binds to, while metabolomics can reveal its impact on cellular metabolic pathways. By integrating these data layers, researchers can elucidate the compound's mechanism of action and identify potential biomarkers for its efficacy. mdpi.com The development of innovative strategies like simultaneous multi-omics analysis by direct infusion mass spectrometry (SMAD-MS) promises to increase throughput and reduce costs, making large-scale studies more feasible. biorxiv.org
Exploration of Novel Biological Targets and Therapeutic Applications Based on Broad-Spectrum Activities
The indene (B144670) core is present in compounds with a wide range of biological activities, including antiviral and anti-allergenic properties. researchgate.net This suggests that this compound and its derivatives may interact with multiple biological targets, offering opportunities for new therapeutic applications. ontosight.ai The unique structure of the compound, combining a reduced indene molecule with an acetamide group, provides a foundation for specific interactions with targets like enzymes or receptors. ontosight.ai
Future research will focus on screening this compound and a library of its analogues against a broad range of biological targets. This could lead to the discovery of entirely new therapeutic uses for this class of compounds. For example, various acetamide derivatives have been investigated for their anticancer and anti-inflammatory potential. dntb.gov.uaresearchgate.netresearchgate.net Exploring these activities for indenyl acetamides could open up new avenues for drug development.
Development of Advanced Analytical Techniques for Comprehensive Characterization
The thorough characterization of newly synthesized compounds is fundamental to drug discovery. A combination of advanced analytical techniques is required to confirm the structure, purity, and other physicochemical properties of this compound analogues.
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating the chemical structure. rsc.orgresearchgate.netresearchgate.net For solid-state characterization, single-crystal X-ray diffraction provides detailed information about the molecule's three-dimensional geometry and intermolecular interactions. researchgate.netnih.govtudublin.ie Purification techniques such as flash column chromatography are critical for isolating the target compound in high purity. rsc.orgtudublin.ie
Future perspectives in this area involve the development of more sensitive and high-throughput analytical methods. These advancements will enable the rapid and comprehensive characterization of large libraries of compounds, accelerating the drug discovery and development process.
Table 2: Analytical Techniques for the Characterization of Indenyl Acetamide Derivatives
| Technique | Application | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. researchgate.netresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Precise molecular weight and elemental composition. rsc.org |
| Single-Crystal X-ray Diffraction | 3D Structure Determination | Bond lengths, bond angles, crystal packing, and stereochemistry. researchgate.netnih.gov |
| Flash Column Chromatography | Purification | Separation of the target compound from impurities and reaction byproducts. rsc.orgtudublin.ie |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., C=O, N-H). researchgate.net |
Predictive Computational Models for De Novo Design and Lead Optimization
Computational modeling has become an indispensable tool in modern drug discovery, enabling the de novo design of novel compounds and the optimization of existing leads. biosolveit.de These models can predict how a molecule will interact with a specific biological target, as well as its pharmacokinetic properties. researchgate.net
For this compound, molecular docking studies can be used to simulate its binding to the active site of a target protein, helping to rationalize its activity and guide the design of more potent analogues. researchgate.net Computational techniques can also be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, allowing researchers to prioritize compounds with favorable drug-like characteristics early in the discovery process. researchgate.net As these predictive models become more accurate, they will increasingly be used to streamline the lead optimization phase, reducing the time and cost associated with synthesizing and testing new compounds. biosolveit.dedndi.orgresearchgate.nettoxicology.org
Collaborative Research Initiatives in Indenyl Acetamide Chemistry and Biology
The complexity of modern drug discovery necessitates a collaborative approach. The advancement of research on indenyl acetamides will benefit greatly from partnerships between academic institutions, pharmaceutical companies, and specialized research centers. dndi.org The unique properties of the indenyl ligand, known as the "indenyl effect," which can enhance the reactivity of metal complexes, present opportunities for novel catalytic applications and synthetic methodologies that are best explored through interdisciplinary collaboration. wikipedia.orgnih.govillinois.edursc.org
Such initiatives can pool resources and expertise, facilitating access to specialized technologies like high-throughput screening, advanced computational infrastructure, and sophisticated biological testing platforms. By fostering an open and collaborative research environment, the scientific community can accelerate the translation of basic research findings on this compound and its analogues into tangible therapeutic innovations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,3-dihydro-1H-inden-1-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The enantioselective synthesis of this compound can be achieved via cobalt-catalyzed hydrogenation. For example, using [Co(OTf)₂] with the chiral ligand [S,S-PhBPE] in methanol yields the product with 88% enantiomeric excess (ee). Key factors include solvent choice (MeOH), precursor selection (Co(II) salts), and ligand geometry . Counterion effects (e.g., triflate vs. halides) significantly influence conversion rates and ee values, necessitating systematic screening of Co precursors.
Q. How is X-ray crystallography applied to determine the molecular structure of N-(2,3-dihydro-1H-inden-1-yl)acetamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using programs like SHELXL for refinement. For example, triclinic crystals (space group P1) of a related dihydroindenyl acetamide derivative were resolved with unit cell parameters a = 8.1539 Å, b = 8.9944 Å, c = 10.084 Å, and angles α = 87.97°, β = 81.29°, γ = 63.15° . Data collection with a Rigaku Saturn 724 diffractometer and ω/φ scans ensures high-resolution structural validation.
Q. What databases are critical for accessing structural and synthetic data for this compound?
- Methodological Answer : The Cambridge Structural Database (CSD) provides validated crystallographic data for structural comparisons . For synthetic protocols, peer-reviewed journals and repositories like the NIST Chemistry WebBook offer verified reaction pathways and spectroscopic data, avoiding unreliable commercial platforms .
Advanced Research Questions
Q. How can enantioselective synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide be further optimized for >90% ee?
- Methodological Answer : Advanced optimization involves:
- Ligand Design : Testing chiral ligands (e.g., S,S-PhBPE derivatives) to improve stereochemical control .
- Solvent Effects : Evaluating bio-based solvents or ionic liquids to enhance reaction kinetics and ee .
- In Situ Monitoring : Using techniques like HPLC or circular dichroism (CD) to track enantiomer formation dynamically.
Q. What methodologies are employed in structure-activity relationship (SAR) studies for dihydroindenyl acetamide derivatives?
- Methodological Answer : SAR analysis includes:
- Functional Group Modifications : Introducing substituents (e.g., fluorophenyl, methoxy groups) to assess biological activity .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict electronic effects and binding affinities .
- In Vitro Assays : Testing cytotoxicity (e.g., MTT assays) and target engagement (e.g., enzyme inhibition) to correlate structural changes with activity .
Q. How can contradictions between spectral data (NMR/IR) and crystallographic results be resolved?
- Methodological Answer :
- Dynamic NMR Analysis : Investigate rotational barriers or conformational equilibria causing discrepancies in peak splitting .
- Hirshfeld Surface Analysis : Compare crystallographic packing forces with solution-state spectroscopy to identify environmental effects .
- Cross-Validation : Use complementary techniques like mass spectrometry (HRMS) or neutron diffraction to reconcile data .
Q. What advanced spectroscopic methods are suitable for characterizing dihydroindenyl acetamide conformers?
- Methodological Answer :
- VT-NMR (Variable Temperature NMR) : Resolve temperature-dependent conformational changes .
- Solid-State NMR : Compare solution and crystal conformations to detect polymorphism .
- Time-Resolved IR Spectroscopy : Monitor reaction intermediates during synthesis or degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
